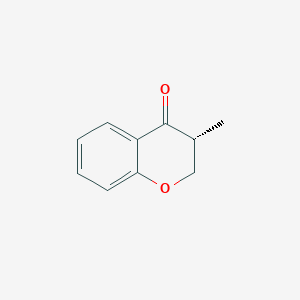![molecular formula C8H11BO2 B11922352 [(4-Methylphenyl)methyl]boronic acid CAS No. 21983-00-6](/img/structure/B11922352.png)
[(4-Methylphenyl)methyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylbenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl group substituted with a methyl group at the para position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-methylbenzyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-methylstyrene followed by oxidation. Another method includes the direct borylation of 4-methylbenzyl halides using pinacolborane in the presence of a catalyst . Electroreductive conditions can also transform benzylic alcohols, aldehydes, and ketones into boronic esters in the presence of pinacolborane .
Industrial Production Methods
Industrial production of (4-methylbenzyl)boronic acid typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-methylbenzyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group into a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-methylbenzyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methylbenzyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various biochemical applications. The boronic acid group interacts with amino acid residues that can donate electron pairs, such as serine and histidine, allowing it to bind with high affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-(trifluoromethyl)phenylboronic acid
Uniqueness
(4-methylbenzyl)boronic acid is unique due to the presence of the methyl group at the para position, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and efficiency in certain applications compared to other boronic acids .
Properties
CAS No. |
21983-00-6 |
|---|---|
Molecular Formula |
C8H11BO2 |
Molecular Weight |
149.98 g/mol |
IUPAC Name |
(4-methylphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,10-11H,6H2,1H3 |
InChI Key |
XBNDIPVZYXCFJX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=C(C=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)

![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)




![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)


![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)
